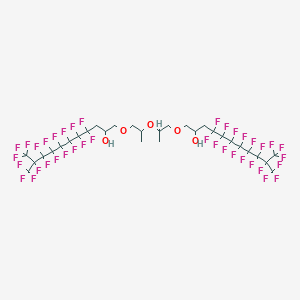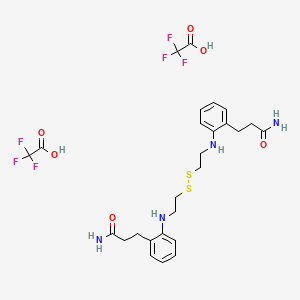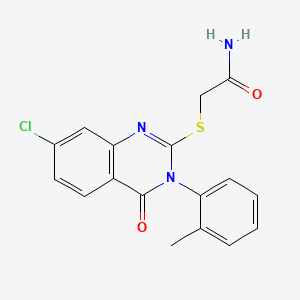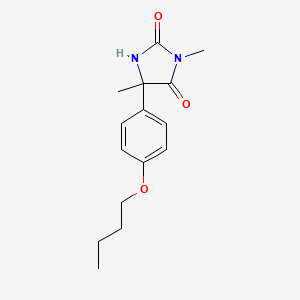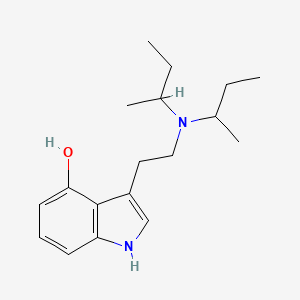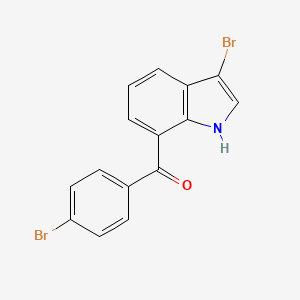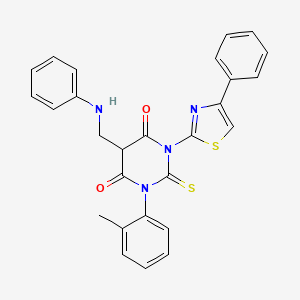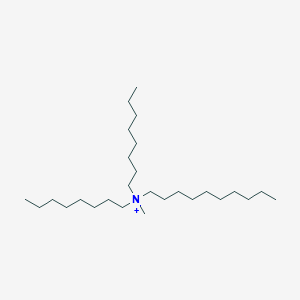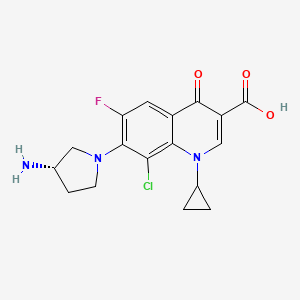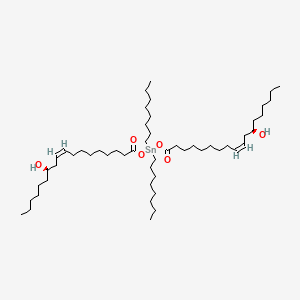
9-Octadecen-7-ol, 18,18'-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7'R,9Z,9'Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes dioctylstannylene groups and octadecen-7-ol moieties. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- typically involves the reaction of dioctyltin oxide with 9-octadecen-7-ol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. The process may involve several steps, including purification and isolation of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistency and efficiency. The use of advanced technologies and equipment ensures that the compound is produced with high purity and yield. Safety protocols and environmental regulations are strictly followed to minimize any potential hazards associated with the production process.
Chemical Reactions Analysis
Types of Reactions
9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions may lead to the formation of simpler organotin compounds.
Substitution: The dioctylstannylene groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may lead to the formation of tin oxides, while substitution reactions can produce a wide range of organotin derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development.
Biology
The compound has applications in biological research, particularly in studies related to enzyme inhibition and cellular interactions. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to understand its effects on different biological targets and its potential use in drug development.
Industry
Industrially, 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- is used in the production of specialized coatings, adhesives, and other materials. Its unique properties contribute to the performance and durability of these products.
Mechanism of Action
The mechanism of action of 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- involves its interaction with specific molecular targets. The dioctylstannylene groups can bind to various biological molecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide: Another organotin compound with similar properties but different applications.
Triphenyltin hydroxide: Known for its use in agricultural and industrial applications.
Tetraethyltin: Used in organic synthesis and as a precursor for other organotin compounds.
Uniqueness
What sets 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- apart is its specific structure, which allows for unique interactions and applications. Its combination of dioctylstannylene and octadecen-7-ol groups provides distinct chemical and physical properties, making it valuable for specialized research and industrial uses.
Properties
CAS No. |
61467-81-0 |
|---|---|
Molecular Formula |
C52H100O6Sn |
Molecular Weight |
940.1 g/mol |
IUPAC Name |
[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy-dioctylstannyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.2C8H17.Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;2*1-3-5-7-8-6-4-2;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*12-9-;;;/t2*17-;;;/m11.../s1 |
InChI Key |
BJEVDDTWPUPCPC-WSYPVFPHSA-L |
Isomeric SMILES |
CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



